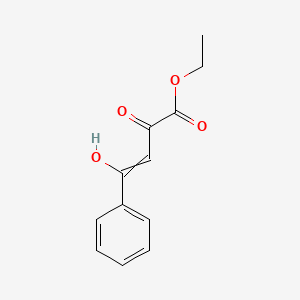
ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate
Description
ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate is an organic compound with the molecular formula C₁₂H₁₂O₄. It is known for its unique structure, which includes a phenyl group and a conjugated keto-enol system.
Propriétés
IUPAC Name |
ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNRXWPGFWYCQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=C(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397537 | |
| Record name | ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88330-79-4 | |
| Record name | ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by oxidation. The reaction typically proceeds under mild conditions, with the use of ethanol as a solvent and sodium ethoxide as a base .
Industrial Production Methods
Industrial production of ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pH. The product is then purified through crystallization or distillation to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, especially those targeting metabolic pathways.
Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate involves its interaction with specific molecular targets. It can inhibit enzymes by forming adducts with coenzyme A, thereby affecting metabolic pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, which can influence its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: Similar in structure but lacks the hydroxyl group.
Ethyl 4-hydroxy-2-oxo-4-phenylbutanoate: Similar but with a different carbon chain length.
4-Hydroxy-2-quinolones: Contains a similar keto-enol system but with a different core structure.
Uniqueness
ethyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


